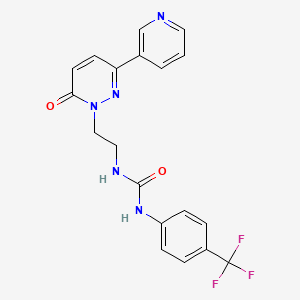
1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties. The incorporation of functional groups such as the trifluoromethyl group enhances its biological profile, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F3N5O, with a molecular weight of 419.4 g/mol. The structure includes a pyridazine ring, a pyridine moiety, and a urea functional group, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₃N₅O |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1105208-30-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine core is crucial for binding to the active sites of these biological targets, potentially altering their activity. The sulfonamide group enhances solubility and bioavailability, facilitating better interaction with biological systems.
Biological Activities
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Enzyme Inhibition : Many pyridazine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways.
- Antitumor Activity : Some studies have reported that related compounds demonstrate significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through modulation of key inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity against Cancer Cell Lines : In vitro assays have demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM .
- Phosphodiesterase Inhibition : A study highlighted the potential of similar structures as PDE inhibitors, which could lead to therapeutic applications in cardiovascular diseases .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridazine core, trifluoromethyl group | Potential PDE inhibitor | Complex substitution pattern |
| N-(2-(6-oxo-3-pyridin-3-yloxy)pyridazinone derivatives | Pyridazine ring with carbonyls | Antitumor activity | Limited substitution possibilities |
| Trifluoromethyl-substituted Compounds | Varied backbones with trifluoromethyl group | Diverse pharmacological profiles | Enhanced pharmacokinetics |
属性
IUPAC Name |
1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJAZVCTCQNZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














